molecular formula C24H22O4 B135394 2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene CAS No. 173831-50-0

2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene

Cat. No. B135394
M. Wt: 374.4 g/mol
InChI Key: YIAQRNNJNMLGTP-UHFFFAOYSA-N
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Description

The compound "2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss various naphthalene derivatives and their chemical properties, which can provide insights into the behavior of similar compounds .

Synthesis Analysis

The synthesis of naphthalene derivatives can involve various chemical reactions. For instance, photochemical transformations can yield complex tetracyclic products from chromenones, as seen in the study of 2-(5-methylthiophen-2-yl)-3-[(naphthalen-2-yl)methoxy]-4H-chromen-4-ones . Similarly, the synthesis of 2-methoxymethyl naphthalene and its nitration reactions have been explored, providing a method to obtain nitro-naphthaldehyde derivatives . These studies suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including photochemical processes and nitration .

Molecular Structure Analysis

Spectroscopic techniques such as NMR, FT-IR, and UV-vis spectroscopy, along with density functional theory (DFT) calculations, are commonly used to characterize the molecular structure of naphthalene derivatives . X-ray crystallography is another powerful tool to determine the precise molecular structure, as demonstrated by the full X-ray analysis of the 2-methoxynaphthalene photodimer . These methods would be essential in analyzing the molecular structure of "2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene" .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions, including photochemical and thermal nitration , nucleophilic aromatic substitution , and metalation . The specific reactivity of the compound would depend on its functional groups and substitution pattern, but these studies provide a general understanding of the types of reactions that naphthalene derivatives can participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be influenced by their molecular structure. For example, the presence of methoxy groups can affect the compound's reactivity and interactions, as seen in the oxidation of 2-methoxynaphthalene by various dioxygenases . Crystal structure analyses can reveal how substitutions at different positions on the naphthalene ring influence molecular interactions and properties . The compound "2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene" would likely exhibit unique properties due to its specific substitution pattern, which could be elucidated through similar analyses .

Scientific Research Applications

Nitration and Synthesis

  • The compound 2-Methoxymethyl naphthalene, a related compound, shows unique properties different from previously reported literature and can undergo nitration reactions (Markees, 1973).

Photochemical Reactions

  • Ultraviolet irradiation of related naphthalene compounds promotes photochemical reactions that lead to the formation of various products, indicating potential applications in photochemistry (Maeda et al., 2012).

Molecular Structure Analysis

  • Studies of compounds with similar structures have revealed intricate details about their molecular arrangements, contributing to our understanding of molecular geometry (Zhou & Eli, 2012).

Applications in Metalation and Complexation

  • The metalation of naphthalene derivatives can provide insights into regiochemistry, indicating potential applications in organometallic chemistry (Ruzziconi et al., 2010).

Analytical Chemistry Applications

  • Naphthalene derivatives have been used in the development of chemosensors for metal ions, highlighting their role in analytical chemistry (Gosavi-Mirkute et al., 2017).

Material Science Applications

  • Synthesis of related naphthalene-based compounds can lead to the development of new materials with potential applications in material science (Nemoto & Konishi, 2008).

properties

IUPAC Name

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAQRNNJNMLGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene

CAS RN

173831-50-0, 142128-92-5, 74292-20-9
Record name (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 74292-20-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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